molecular formula C22H18O2S B12609615 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine CAS No. 918137-09-4

6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine

Cat. No.: B12609615
CAS No.: 918137-09-4
M. Wt: 346.4 g/mol
InChI Key: SRSKPAKNERRLDR-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine is an organic compound that belongs to the benzoxathiine family This compound is characterized by the presence of a benzene ring fused with an oxathiine ring, which contains both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxathiine Core: The benzoxathiine core can be synthesized through a cyclization reaction involving a suitable precursor containing both oxygen and sulfur functionalities.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methylbenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert double bonds to single bonds.

    Substitution: The benzyloxy and 4-methylphenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and 4-methylphenyl groups can enhance binding affinity and specificity to these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-2-phenyl-1,4-benzoxathiine: Similar structure but lacks the 4-methyl group.

    6-(Benzyloxy)-2-(4-chlorophenyl)-1,4-benzoxathiine: Contains a chlorine atom instead of a methyl group.

    6-(Benzyloxy)-2-(4-methoxyphenyl)-1,4-benzoxathiine: Contains a methoxy group instead of a methyl group.

Uniqueness

6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine is unique due to the presence of both benzyloxy and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

918137-09-4

Molecular Formula

C22H18O2S

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-methylphenyl)-6-phenylmethoxy-1,4-benzoxathiine

InChI

InChI=1S/C22H18O2S/c1-16-7-9-18(10-8-16)21-15-25-22-13-19(11-12-20(22)24-21)23-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3

InChI Key

SRSKPAKNERRLDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C(O2)C=CC(=C3)OCC4=CC=CC=C4

Origin of Product

United States

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